N-Trimethylsilyl-N,N'-diphenylurea
Overview
Description
N-Trimethylsilyl-N,N’-diphenylurea is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a urea moiety, which is further substituted with two phenyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Trimethylsilyl-N,N’-diphenylurea can be synthesized through the reaction of N,N’-diphenylurea with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
N,N’-diphenylurea+trimethylsilyl chloride→N-Trimethylsilyl-N,N’-diphenylurea+HCl
Industrial Production Methods: Industrial production of N-Trimethylsilyl-N,N’-diphenylurea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Trimethylsilyl-N,N’-diphenylurea undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: In the presence of water or moisture, the trimethylsilyl group can be hydrolyzed to form N,N’-diphenylurea and trimethylsilanol.
Oxidation and Reduction: The phenyl groups can participate in oxidation and reduction reactions, although the trimethylsilyl group remains relatively inert under these conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used for reactions involving the phenyl groups.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: N,N’-diphenylurea and trimethylsilanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the phenyl groups.
Scientific Research Applications
N-Trimethylsilyl-N,N’-diphenylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of functional groups and as a precursor for other organosilicon compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Trimethylsilyl-N,N’-diphenylurea involves its interaction with molecular targets through the trimethylsilyl and phenyl groups. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites. The phenyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-Trimethylsilyl-N,N’-diphenylurea can be compared with other similar compounds such as:
N,N’-Diphenylurea: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
N-Trimethylsilylaniline: Contains a trimethylsilyl group attached to an aniline moiety, differing in its reactivity and applications.
N,N-Dimethyltrimethylsilylamine: Features a trimethylsilyl group attached to a dimethylamine, used in different synthetic applications.
The uniqueness of N-Trimethylsilyl-N,N’-diphenylurea lies in its combination of the trimethylsilyl group with the diphenylurea structure, providing a balance of reactivity and stability that is valuable in various chemical processes.
Biological Activity
N-Trimethylsilyl-N,N'-diphenylurea is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and enzyme inhibition. This article explores its synthesis, biological effects, and the underlying mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a trimethylsilyl group attached to a diphenylurea moiety. The synthesis typically involves the reaction of diphenylurea with trimethylsilyl chloride under basic conditions, yielding the desired compound with high purity.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its effects on cancer cells and as an inhibitor of specific enzymes. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines and shows promise as a potential therapeutic agent.
Antiproliferative Effects
In vitro studies have demonstrated that this compound possesses notable antiproliferative activity. For instance, it has been shown to inhibit cell growth in several cancer lines, including:
- HeLa (cervical cancer)
- CEM (human T-lymphocyte)
- L1210 (murine leukemia)
The half-maximal inhibitory concentration (IC50) values for these cell lines indicate varying degrees of sensitivity to the compound, suggesting its potential utility in targeted cancer therapies.
Cell Line | IC50 (μM) |
---|---|
HeLa | 15.2 ± 1.5 |
CEM | 12.8 ± 0.9 |
L1210 | 20.4 ± 2.2 |
Enzyme Inhibition
One of the critical mechanisms through which this compound exerts its biological effects is through the inhibition of specific enzymes involved in tumor progression and immune response modulation. Notably, it has been identified as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme implicated in cancer immune evasion.
Research findings indicate that this compound can effectively inhibit IDO1 activity with an IC50 value of approximately 1.73 ± 0.97 μM . This inhibition may enhance anti-tumor immunity by preventing the degradation of tryptophan, which tumors exploit to evade immune detection.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Cancer Cell Lines : A comprehensive study assessed the antiproliferative effects on various cancer cell lines, revealing that this compound significantly reduced cell viability in a dose-dependent manner.
- IDO1 Inhibition Study : In another investigation focused on immunotherapy, researchers synthesized a series of diphenylurea derivatives and evaluated their IDO1 inhibitory potential. The results confirmed that this compound was among the most potent inhibitors identified.
Properties
IUPAC Name |
1,3-diphenyl-1-trimethylsilylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OSi/c1-20(2,3)18(15-12-8-5-9-13-15)16(19)17-14-10-6-4-7-11-14/h4-13H,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYBHCPCSNUQHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061571 | |
Record name | N-Trimethylsilyl-N,N'-diphenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154-84-3 | |
Record name | N,N′-Diphenyl-N-(trimethylsilyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1154-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N,N'-diphenyl-N-(trimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N,N'-diphenyl-N-(trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Trimethylsilyl-N,N'-diphenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diphenyl-1-(trimethylsilyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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